Product packaging for 2-(1H-imidazol-2-yl)propanal(Cat. No.:)

2-(1H-imidazol-2-yl)propanal

Cat. No.: B13608001
M. Wt: 124.14 g/mol
InChI Key: ROOAXLYDMKRVHY-UHFFFAOYSA-N
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Description

2-(1H-Imidazol-2-yl)propanal (CAS 2228961-77-9) is a chemical compound with the molecular formula C6H8N2O and a molecular weight of 124.14 g/mol . It features a propanal side chain attached to the 2-position of the 1H-imidazole ring, a privileged structure in medicinal chemistry. The imidazole scaffold is a common motif in pharmaceuticals and biologically active compounds, known for its ability to participate in hydrogen bonding and coordinate with metals . This compound serves as a versatile building block in organic synthesis and drug discovery . While direct studies on this specific molecule are limited, its structure suggests significant potential. The imidazole ring is a classic bioisostere for amide bonds, a strategy widely used by medicinal chemists to improve the metabolic stability and pharmacokinetic properties of peptide-based drug candidates . Furthermore, imidazole-containing fragments are integral to the design of kinase inhibitors, which are a major focus in developing anticancer and anti-inflammatory therapeutics . The aldehyde functional group in this compound provides a reactive handle for further chemical transformations, such as condensation reactions to form oximes or reductive amination to introduce amine components, making it a valuable intermediate for constructing more complex molecular architectures . Handling and Safety: Please refer to the relevant Safety Data Sheet for comprehensive handling and hazard information before use. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N2O B13608001 2-(1H-imidazol-2-yl)propanal

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1H-imidazol-2-yl)propanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-5(4-9)6-7-2-3-8-6/h2-5H,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROOAXLYDMKRVHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=O)C1=NC=CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 1h Imidazol 2 Yl Propanal and Its Derivatives

Direct Synthesis of 2-(1H-Imidazol-2-yl)propanal

Direct synthetic routes focus on modifying a pre-existing imidazole (B134444) ring to introduce the propanal side chain at the C-2 position.

Imidazole-2-carbaldehyde is a key starting material for the synthesis of various imidazole derivatives. orgsyn.org It readily undergoes condensation reactions to form larger structures. orgsyn.org For instance, it is used in the preparation of tridentate Schiff-base carboxylate-containing ligands through condensation with amino acids. While direct synthesis of this compound via a one-step condensation is not prominently documented, established organic reactions provide a plausible pathway. A Wittig-type reaction, for example, between imidazole-2-carbaldehyde and a suitable phosphorus ylide, followed by hydrolysis, could yield the target aldehyde.

Another potential route involves an aldol (B89426) condensation. The reaction of imidazole-2-carbaldehyde with nitroethane would yield a nitro-alcohol intermediate. Subsequent dehydration and reduction of the nitro group, followed by hydrolysis, could lead to the desired propanal. The reactivity of the imidazole nucleus and the potential for side reactions would necessitate careful optimization of reaction conditions. A new method for preparing 1,2-disubstituted-1H-imidazole-5-carboxaldehydes involves the reaction of N-monosubstituted amidines with 2-halo-3-alkoxy-2-propenals, which is highly regioselective. lookchem.com

Table 1: Condensation Reactions of Imidazole-2-Carbaldehyde Derivatives
Reactant with Imidazole-2-carbaldehydeReaction TypePotential Intermediate/ProductReference
Amino acids (e.g., β-alanine, 2-aminobenzoic acid)Schiff Base FormationTridentate Schiff-base carboxylate-containing ligands orgsyn.org
2-Halo-3-alkoxy-2-propenals (with N-substituted amidines)Condensation/Cyclization1,2,5-Trisubstituted imidazole-5-carboxaldehydes lookchem.com

A common and effective method for the synthesis of aldehydes is the oxidation of their corresponding primary or secondary alcohols. The oxidation of a secondary alcohol, such as (1H-imidazol-2-yl)propan-2-ol, would theoretically yield the target ketone, 2-(1H-imidazol-2-yl)propan-2-one. However, the synthesis of the target propanal would require the oxidation of the corresponding primary alcohol, 2-(1H-imidazol-2-yl)propan-1-ol.

The oxidation of alcoholic substrates can be achieved using various reagents. For instance, an iridium complex has been shown to catalyze the dehydrogenative oxidation of secondary alcohols to their corresponding ketones in aqueous media. mdpi.com The oxidation of a tertiary alcohol group attached to a benzimidazole (B57391) core to a ketone has been accomplished using Jones reagent (CrO₃/H₂SO₄). The choice of oxidant is crucial to avoid over-oxidation to a carboxylic acid and to ensure compatibility with the imidazole ring, which can be sensitive to strongly acidic or oxidizing conditions. Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are often employed for such transformations. The synthesis of 3-(1H-imidazol-2-yl)propan-1-ol is known, and its alcohol group can be oxidized to the corresponding aldehyde or ketone. evitachem.com

Table 2: Oxidation of Imidazole-related Alcohols
SubstrateOxidizing Agent/CatalystProductReference
Various secondary alcoholsIridium complex in aqueous mediaCorresponding ketones mdpi.com
2-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)propan-2-olJones reagent (CrO₃/H₂SO₄)2-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)propan-2-one
3-(1H-imidazol-2-yl)propan-1-olGeneral oxidizing agentsCorresponding aldehyde or ketone evitachem.com

General Methodologies for the Formation of the 2-(1H-Imidazol-2-yl) Core with Alkyl Substituents

These methods focus on constructing the imidazole ring itself with the desired alkyl substituent at the 2-position.

Multi-component reactions (MCRs) are highly efficient for the synthesis of complex molecules like substituted imidazoles in a single step from simple starting materials. wikipedia.org The Debus-Radziszewski imidazole synthesis is a classic example, involving the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine. wikipedia.org By choosing an appropriate aldehyde precursor, a variety of substituents can be introduced at the C-2 position of the imidazole ring.

More recent developments have expanded the scope of MCRs for imidazole synthesis. For example, a one-pot, three-component synthesis of novel 2-alkyl-substituted 4-aminoimidazo[1,2-a] wikipedia.orgrsc.orgscispace.comtriazines has been developed. rsc.orgscispace.com Another approach involves the palladium-catalyzed multicomponent synthesis of 2-imidazolines from imines and acid chlorides, which can be precursors to imidazoles. mdpi.com A four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles can be achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium (B1175870) acetate. organic-chemistry.org

Table 3: Multi-component Reactions for Substituted Imidazole Synthesis
Reaction Name/TypeComponentsProduct TypeReference
Debus-Radziszewski Synthesis1,2-dicarbonyl, aldehyde, ammonia/primary amineSubstituted imidazoles wikipedia.org
One-pot, three-componentTrialkyl orthoesters, 2-aminoimidazoles, cyanamide2-Alkyl substituted 4-aminoimidazo[1,2-a] wikipedia.orgrsc.orgscispace.comtriazines rsc.orgscispace.com
Palladium-catalyzed multicomponentImines, acid chlorides, carbon monoxide2-Imidazolines mdpi.com

Catalytic methods offer precise control over the regioselectivity of imidazole synthesis, ensuring the desired substitution pattern. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been utilized for the regioselective synthesis of C-2 substituted imidazo[4,5-b]pyridines. researchgate.net Metal-controlled switchable regioselective synthesis of substituted imidazoles can be achieved via ring opening and cyclocondensation of 2H-azirines. nih.gov

Copper-catalyzed reactions are also prominent in the regioselective synthesis of imidazoles. For instance, a copper-catalyzed [3 + 2] cycloaddition reaction provides multisubstituted imidazoles with high regioselectivity. rsc.org Furthermore, a concise and efficient synthesis of pyrrolo[1,2-a]imidazoles and imidazo[1,2-a]pyridines has been developed through regioselective aza-ene additions and cyclic–condensation reactions under catalyst-free conditions. bohrium.com

Table 4: Catalytic Protocols for Regioselective Imidazole Synthesis
Catalyst/MethodReaction TypeProduct TypeReference
Palladium(II) acetate/Xantphos or dpppBuchwald-Hartwig Cross-CouplingC-2 substituted imidazo[4,5-b]pyridines researchgate.net
Palladium or Silver catalystsRing opening/Cyclocondensation of 2H-azirinesSubstituted imidazoles and pyrroles nih.gov
Copper catalyst[3 + 2] CycloadditionMultisubstituted imidazoles rsc.org

Chemoenzymatic methods combine the selectivity of enzymes with the versatility of chemical synthesis to produce enantiomerically pure chiral compounds. Lipases are commonly used enzymes for the kinetic resolution of racemic alcohols and amines. For example, lipase (B570770) from Candida antarctica type B (CALB) has been shown to be an efficient biocatalyst for the resolution of racemic-trans-2-(1H-imidazol-1-yl)cycloalkanamines. researchgate.net This approach allows for the separation of enantiomers, providing access to optically active building blocks for the synthesis of more complex chiral molecules.

A modular chemoenzymatic synthesis has been developed for GE81112 B1 and its analogs, which are complex tetrapeptides containing unusual amino acid residues, including β-hydroxy-2-chloro-L-histidine. nsf.govnih.gov This strategy highlights the power of enzymes in creating specific stereocenters within complex imidazole-containing natural products. The chemoenzymatic synthesis of optically active alcohols with a 1,2,3,4-tetrahydroquinoline (B108954) moiety has also been achieved using lipases or variants of acyltransferase from Mycobacterium smegmatis. mdpi.com

Table 5: Chemoenzymatic Synthesis of Chiral Imidazole Analogs
EnzymeReaction TypeSubstrateProductReference
Lipase from Candida antarctica type B (CALB)Kinetic ResolutionRacemic-trans-2-(1H-imidazol-1-yl)cycloalkanaminesEnantiopure cis- and trans-(1H-imidazol-1-yl)cycloalkanamine isomers researchgate.net
Various enzymes (e.g., GetF, GetI)Hydroxylation, Peptide CouplingAmino acid precursorsGE81112 B1 and analogs nsf.govnih.gov
Lipases or Acyltransferase variantsEnantioselective transesterificationRacemic 1-(3,4-dihydroquinolin-1(2H)-yl)propan-2-olsOptically active alcohols mdpi.com

Derivatization and Functionalization Strategies for this compound

The chemical structure of this compound, featuring a reactive aldehyde moiety and a nucleophilic imidazole ring, offers multiple avenues for chemical modification. These transformations allow for the introduction of new functional groups, the extension of the carbon skeleton, and the modulation of the molecule's electronic and steric properties.

Chemical Transformations at the Aldehyde Moiety

The aldehyde functional group is a cornerstone of organic synthesis, and its presence in this compound allows for a plethora of chemical reactions. These transformations are fundamental for building molecular complexity.

Nucleophilic Additions: The electrophilic carbon atom of the aldehyde is susceptible to attack by a wide range of nucleophiles. For instance, organometallic reagents such as Grignard reagents (R-MgX) and organolithium compounds (R-Li) can add to the aldehyde to form secondary alcohols. The choice of the R group in the organometallic reagent allows for the introduction of diverse alkyl, aryl, or vinyl substituents.

Another important class of nucleophilic additions involves the use of cyanide, leading to the formation of cyanohydrins. These intermediates are valuable synthetic precursors that can be further hydrolyzed to α-hydroxy acids or reduced to β-amino alcohols.

Condensation Reactions: The aldehyde group readily participates in condensation reactions with various nucleophiles, often followed by a dehydration step. A prominent example is the Wittig reaction, where the aldehyde reacts with a phosphorus ylide (a Wittig reagent) to form an alkene. This reaction is highly valuable for creating carbon-carbon double bonds with good control over the stereochemistry of the resulting alkene, depending on the nature of the ylide.

Similarly, the Horner-Wadsworth-Emmons reaction, a variation of the Wittig reaction using phosphonate (B1237965) carbanions, is a powerful tool for the synthesis of alkenes, typically with a high degree of E-selectivity.

Condensation with amines or their derivatives leads to the formation of imines (Schiff bases). These imines can be stable compounds themselves or can serve as intermediates for further reactions, such as reduction to secondary amines. The reaction with hydroxylamine (B1172632) yields oximes, while hydrazine (B178648) and its derivatives afford hydrazones.

The Knoevenagel condensation involves the reaction of the aldehyde with compounds containing an active methylene (B1212753) group, catalyzed by a weak base. This reaction is a classic method for carbon-carbon bond formation and provides access to a variety of substituted alkenes.

Reaction Type Reagent Product
Nucleophilic AdditionGrignard Reagent (R-MgX)Secondary Alcohol
Nucleophilic AdditionOrganolithium (R-Li)Secondary Alcohol
Nucleophilic AdditionCyanide (e.g., KCN)Cyanohydrin
CondensationWittig Reagent (Ph3P=CHR)Alkene
CondensationHorner-Wadsworth-Emmons ReagentAlkene
CondensationPrimary Amine (R-NH2)Imine (Schiff Base)
CondensationHydroxylamine (NH2OH)Oxime
CondensationHydrazine (NH2NH2)Hydrazone
CondensationActive Methylene CompoundSubstituted Alkene

Modifications of the Imidazole Nitrogen Atoms and Peripheral Substituents

The imidazole ring itself is a key functional handle for derivatization. The two nitrogen atoms of the imidazole ring exhibit different reactivity profiles. The pyrrole-like nitrogen (N-1) is typically acidic and can be deprotonated to form an imidazolate anion, which is a potent nucleophile. This allows for N-alkylation, N-acylation, and N-arylation reactions. A variety of electrophiles, such as alkyl halides, acyl chlorides, and aryl halides (under specific catalytic conditions), can be used to introduce substituents at the N-1 position.

The pyridine-like nitrogen (N-3) is basic and can be protonated or alkylated. When the N-1 position is unsubstituted, a tautomeric equilibrium exists, and substitution can potentially occur at either nitrogen. However, protection of one nitrogen allows for the selective functionalization of the other.

If the imidazole ring of this compound bears other substituents, these can also be modified. For example, a halogen atom on the imidazole ring could be subjected to cross-coupling reactions, such as the Suzuki or Heck reaction, to introduce new carbon-carbon bonds.

Nitrogen Atom Reactivity Typical Reactions Reagents
N-1 (Pyrrole-like)Acidic/Nucleophilic (after deprotonation)N-Alkylation, N-Acylation, N-ArylationAlkyl halides, Acyl chlorides, Aryl halides
N-3 (Pyridine-like)Basic/NucleophilicN-AlkylationAlkyl halides

Stereochemical Control and Diastereoselective/Enantioselective Syntheses of this compound Derivatives

The propanal side chain of this compound contains a stereocenter at the α-carbon. Consequently, the synthesis of derivatives of this compound often requires careful control of stereochemistry to obtain enantiomerically pure or enriched products.

Diastereoselective Syntheses: When a new stereocenter is created during a reaction, for example, in a nucleophilic addition to the aldehyde, the diastereoselectivity of the reaction becomes important. The existing stereocenter at the α-carbon can influence the stereochemical outcome at the newly formed stereocenter. This is known as substrate-controlled diastereoselection. The use of chiral auxiliaries attached to the imidazole nitrogen or the aldehyde moiety can also direct the stereochemical course of a reaction, leading to high diastereoselectivity. After the reaction, the chiral auxiliary can be removed.

Enantioselective Syntheses: To obtain a specific enantiomer of a this compound derivative, enantioselective synthetic methods are employed. This can be achieved through several strategies:

Chiral Catalysis: The use of a small amount of a chiral catalyst can promote the formation of one enantiomer over the other. For example, enantioselective reduction of the aldehyde to an alcohol can be achieved using chiral reducing agents or a combination of a stoichiometric reducing agent and a chiral catalyst (e.g., Corey-Bakshi-Shibata reduction). Enantioselective alkylation of the aldehyde can be performed using chiral organometallic reagents or in the presence of a chiral ligand.

Chiral Pool Synthesis: Starting from an enantiomerically pure precursor that already contains the desired stereochemistry can be an effective strategy.

Resolution: If a racemic mixture of a derivative is synthesized, it can be separated into its constituent enantiomers through resolution techniques. This often involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation based on their different physical properties (e.g., solubility) and subsequent removal of the resolving agent.

The development of stereoselective synthetic routes is crucial for accessing specific stereoisomers of this compound derivatives, which is often a prerequisite for their evaluation in biological and materials science applications.

Advanced Spectroscopic and Analytical Investigations in the Research of 2 1h Imidazol 2 Yl Propanal

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-(1H-imidazol-2-yl)propanal. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for complete assignment of the molecular framework.

In solution, the ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton, the methine proton of the propanal group, the methyl protons, and the protons of the imidazole (B134444) ring. The chemical shift of the aldehydic proton (CHO) typically appears in the downfield region (δ 9-10 ppm). The methine proton (CH) adjacent to the imidazole ring would likely resonate as a quartet, coupled to the neighboring methyl protons. The imidazole ring protons would present as two distinct signals in the aromatic region (δ 7-8 ppm).

¹³C NMR spectroscopy complements the proton data, with characteristic signals for the carbonyl carbon (δ > 190 ppm), the carbons of the imidazole ring (δ 115-145 ppm), and the aliphatic carbons of the propanal side chain.

A significant aspect of the solution chemistry of 2-carbonyl-substituted imidazoles is the potential for hydration of the aldehyde group to form a geminal diol. acs.orgresearchgate.netwalisongo.ac.id This equilibrium between the aldehyde and hydrate (B1144303) forms can be studied by NMR. The presence of the gem-diol would be indicated by the appearance of a new set of signals, most notably the disappearance of the aldehyde proton signal and the appearance of a methine signal for the C-H of the diol at a more upfield position, along with a hydroxyl proton signal. researchgate.net The equilibrium can be influenced by factors such as solvent and pH. walisongo.ac.id For instance, studies on the related imidazole-2-carboxaldehyde have shown that the hydrate form can be the dominant species under certain conditions. acs.orgresearchgate.net

Dynamic NMR studies can also provide insight into the tautomerism of the imidazole ring and restricted rotation around the C2-C(propanal) bond.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
N-H (imidazole)10.0 - 12.0br s
C-H (aldehyde)9.7 - 9.8d
C4/5-H (imidazole)7.1 - 7.3d
C4/5-H (imidazole)7.0 - 7.2d
CH (propanal)3.8 - 4.0q
CH₃ (propanal)1.5 - 1.7d

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (aldehyde)195 - 200
C2 (imidazole)145 - 150
C4/5 (imidazole)128 - 130
C5/4 (imidazole)118 - 120
CH (propanal)45 - 50
CH₃ (propanal)15 - 20

Vibrational Spectroscopy (Infrared and Raman) in Conformational Analysis and Characterization of Intramolecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, offers valuable information about the functional groups and conformational properties of this compound. Theoretical calculations on imidazole and its derivatives have aided in the assignment of vibrational modes. capes.gov.bracs.org

The IR spectrum is expected to be dominated by several characteristic absorption bands. A strong, broad band in the region of 3100-3300 cm⁻¹ can be attributed to the N-H stretching vibration of the imidazole ring, often broadened due to hydrogen bonding. The C=O stretching vibration of the propanal group will give rise to a sharp, intense band around 1680-1700 cm⁻¹. The presence of this band confirms the existence of the aldehyde form. C-H stretching vibrations of the aliphatic and aromatic portions appear around 2800-3100 cm⁻¹. The fingerprint region (below 1600 cm⁻¹) will contain numerous bands corresponding to C=N and C=C stretching of the imidazole ring, as well as various bending vibrations. capes.gov.brnih.gov

Raman spectroscopy provides complementary information. The C=O stretch is typically a strong Raman band. The symmetric breathing modes of the imidazole ring are also often prominent in the Raman spectrum.

Conformational analysis can be performed by studying shifts in vibrational frequencies. For instance, the frequency of the C=O stretch can be sensitive to the conformation around the C2-C(propanal) bond due to changes in conjugation with the imidazole ring. Intramolecular interactions, such as a potential weak hydrogen bond between the imidazole N-H and the carbonyl oxygen in a specific conformation, would also manifest as shifts in the corresponding stretching frequencies. In the solid state, intermolecular hydrogen bonding between the N-H of one molecule and a nitrogen atom of an adjacent imidazole ring is a common feature for imidazole derivatives, leading to significant shifts in the N-H stretching frequency. rsc.orgrsc.org

Table 3: Key Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Spectroscopy
N-H Stretch (H-bonded)3100 - 3300IR
C-H Stretch (aromatic)3000 - 3100IR, Raman
C-H Stretch (aliphatic)2850 - 2980IR, Raman
C=O Stretch (aldehyde)1680 - 1700IR, Raman
C=C, C=N Ring Stretches1400 - 1600IR, Raman

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Reaction Pathway Monitoring

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with very high precision (typically to four or more decimal places), HRMS can provide an unambiguous molecular formula. nih.gov

For this compound, the molecular formula is C₆H₈N₂O. The expected exact mass for the protonated molecule [M+H]⁺ can be calculated and compared to the experimental value.

Calculated Exact Mass for [C₆H₈N₂O + H]⁺: 125.0715

Observing a peak at this m/z value in an HRMS spectrum would confirm the molecular formula and distinguish it from other potential isobaric compounds. This technique is routinely used to verify the identity of newly synthesized imidazole derivatives. derpharmachemica.comgoogle.com

Furthermore, HRMS coupled with liquid chromatography (LC-HRMS) is a powerful tool for monitoring reaction pathways. For example, in the synthesis of this compound, LC-HRMS can be used to track the consumption of starting materials and the formation of the product and any byproducts in real-time. aau.dk It can also be instrumental in studying the hydration equilibrium, as the aldehyde and its gem-diol hydrate would have different retention times but could be identified by their mass.

X-ray Crystallography for Elucidating Solid-State Architecture and Intermolecular Packing

Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. Although a specific crystal structure for this compound is not publicly available, extensive studies on related imidazole derivatives allow for well-founded predictions of its solid-state architecture. rsc.orgrsc.orgmdpi.com

A prominent structural feature in neutral, N-unsubstituted imidazole derivatives is the formation of a "tape motif," where molecules are linked by N-H···N' hydrogen bonds between the donor N-H of one imidazole ring and the acceptor sp² nitrogen of a neighboring ring. rsc.orgrsc.org This robust hydrogen bonding pattern is likely to be the primary organizing force in the crystal packing of this compound. The N···N distance in such motifs is typically in the range of 2.8-3.0 Å. rsc.org

Table 4: Predicted Crystallographic Parameters and Interactions

ParameterPredicted Value / Feature
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c (common for imidazoles)
Key Intermolecular InteractionN-H···N hydrogen bond (tape motif)
H-bond Distance (N···N)2.8 - 3.0 Å
Potential FeatureCrystallization as the gem-diol hydrate

Ultraviolet-Visible (UV-Vis) Spectroscopy for Studies of Electronic Transitions and Protonation Equilibria (e.g., pKa determination methodologies)

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within this compound. The spectrum is expected to show absorption bands corresponding to π→π* transitions associated with the conjugated system of the imidazole ring and the carbonyl group, and n→π* transitions involving the non-bonding electrons on the nitrogen and oxygen atoms.

This technique is particularly useful for determining the acid dissociation constant (pKa) of the imidazole ring. dergipark.org.tracs.org The protonation state of the molecule changes with pH, which in turn alters the electronic structure and the UV-Vis absorption spectrum. By recording spectra over a range of pH values, the pKa can be determined by monitoring the change in absorbance at a specific wavelength. dergipark.org.trjrespharm.com

For this compound, as the pH decreases, the imidazole ring becomes protonated to form an imidazolium (B1220033) cation. This protonation typically leads to a hypsochromic (blue) shift in the λmax of the π→π* transition. An isosbestic point, where the spectra of the neutral and protonated forms cross, is often observed, indicating a clean equilibrium between two species.

Furthermore, the hydration equilibrium between the aldehyde and gem-diol forms is pH-dependent and can be monitored by UV-Vis spectroscopy. walisongo.ac.id The aldehyde form, with its C=O group in conjugation with the ring, absorbs at a longer wavelength than the gem-diol form, which lacks the carbonyl chromophore. Studies on imidazole-2-carboxaldehyde show a shift in its peak absorption from 287 nm (aldehyde) to 212 nm (diol), with the diol being favored at lower pH. walisongo.ac.id

Advanced Spectroscopic Techniques for Probing Excited-State Intramolecular Proton Transfer (ESIPT) Phenomena

Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process that can occur in molecules containing both a proton donor and a proton acceptor group in close proximity, linked by an intramolecular hydrogen bond. acs.orgmdpi.com Upon photoexcitation, a proton is transferred from the donor to the acceptor, creating an excited-state tautomer which then relaxes to the ground state, often via fluorescence with a large Stokes shift. mdpi.com

For this compound, the potential for ESIPT exists between the imidazole N-H (proton donor) and the carbonyl oxygen (proton acceptor). However, for efficient ESIPT, a pre-existing intramolecular hydrogen bond is crucial. In the ground state, free rotation around the C-C bond might not favor the conformation required for this hydrogen bond.

However, the phenomenon could become relevant under specific conditions or for a related structure. For example, if the aldehyde exists in its enol tautomer form, a strong O-H···N intramolecular hydrogen bond could be established, creating a classic six-membered ring system conducive to ESIPT, similar to those seen in many hydroxy-phenyl-imidazole systems. rsc.orgrsc.org

Alternatively, the gem-diol hydrate of this compound presents an interesting case. The presence of hydroxyl groups in the side chain could potentially facilitate complex excited-state proton relay mechanisms. Advanced techniques such as time-resolved fluorescence spectroscopy (e.g., time-correlated single-photon counting) and transient absorption spectroscopy would be required to investigate these ultrafast processes. acs.org These methods can detect the short-lived excited states and the emission from the tautomeric species, confirming whether an ESIPT pathway is active. rsc.org While ESIPT is well-documented for many imidazole derivatives, its occurrence in this compound would likely depend on its ability to adopt a specific conformation or exist as an alternative tautomer or hydrate. mdpi.comtubitak.gov.tr

Computational and Theoretical Studies on 2 1h Imidazol 2 Yl Propanal

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 2-(1H-imidazol-2-yl)propanal. DFT methods provide a balance between computational cost and accuracy, making them suitable for studying molecules of this size.

Electronic Structure and Reactivity: DFT calculations can elucidate the electronic structure of this compound, revealing details about its molecular orbitals, charge distribution, and electrostatic potential. tandfonline.com The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting reactivity. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. tandfonline.com

Analysis of the Molecular Electrostatic Potential (MEP) map visually identifies the electron-rich and electron-poor regions of the molecule. tandfonline.com For this compound, the nitrogen atoms of the imidazole (B134444) ring and the oxygen atom of the propanal group are expected to be regions of negative potential (nucleophilic sites), while the hydrogen atom on the imidazole nitrogen and the aldehydic proton would be areas of positive potential (electrophilic sites). This information is critical for predicting sites of chemical attack. tandfonline.com

Table 1: Predicted Electronic Properties of this compound using DFT (Note: The following data is representative and based on typical values for similar imidazole derivatives as direct experimental or computational data for this specific compound is not widely available in published literature.)

Property Predicted Value Significance
HOMO Energy -6.5 eV Indicates susceptibility to electrophilic attack.
LUMO Energy -1.2 eV Indicates susceptibility to nucleophilic attack.
HOMO-LUMO Gap 5.3 eV Reflects kinetic stability and low chemical reactivity.

Spectroscopic Property Prediction: DFT calculations are also employed to predict various spectroscopic properties, which can aid in the identification and characterization of the compound. researchgate.net Calculated vibrational frequencies from DFT can be compared with experimental Infrared (IR) and Raman spectra to confirm the molecular structure. researchgate.net Furthermore, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms can assist in the assignment of experimental NMR spectra. researchgate.net UV-Vis absorption spectra can also be simulated by calculating the electronic transition energies, providing insight into the molecule's photophysical properties. biointerfaceresearch.com

Molecular Dynamics Simulations for Conformational Sampling, Solvent Effects, and Solvate Interactions

While quantum chemical calculations are excellent for understanding the properties of a single, static molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of this compound over time, including its interactions with its environment. mdpi.comtandfonline.com

Conformational Sampling: The propanal side chain of this compound has rotational freedom, leading to multiple possible conformations. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them. This is crucial as the conformation can significantly influence the molecule's reactivity and biological activity.

Solvent Effects and Solvate Interactions: MD simulations are particularly powerful for studying the behavior of this compound in solution. acs.org By explicitly including solvent molecules (such as water) in the simulation, it is possible to model how the solvent affects the solute's conformation and properties. The simulations can reveal the structure of the solvation shell around the molecule and identify specific interactions, such as hydrogen bonds between the imidazole ring or the aldehyde group and the solvent molecules. acs.org These interactions can play a significant role in the molecule's stability and reaction kinetics. nih.gov

Mechanistic Elucidation of Chemical Reactions Involving this compound through Computational Modeling

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions. For this compound, this could include its synthesis, degradation, or its participation in reactions like the Maillard reaction, where similar imidazole-containing compounds are known to form. researchgate.net

By mapping the potential energy surface of a reaction, computational methods can identify transition states, intermediates, and reaction products. nih.govrsc.org This allows for the determination of activation energies and reaction pathways, providing a detailed, step-by-step understanding of the reaction mechanism. For instance, in the formation of imidazoles from dicarbonyls and aldehydes, DFT calculations have been used to support proposed mechanisms involving intermediates like diimines and subsequent cyclization steps. nih.govresearchgate.net Such studies on this compound could clarify its formation pathways and its reactivity with other molecules.

Analysis of Intermolecular Interactions, Including Hydrogen Bonding Networks and Supramolecular Assembly

The imidazole ring in this compound is capable of acting as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the lone pair on the other nitrogen atom). researchgate.net This dual capability allows it to form extensive hydrogen bonding networks, which are crucial for its behavior in biological systems and for the formation of supramolecular structures.

Computational methods can be used to analyze the geometry and strength of these hydrogen bonds. acs.org MD simulations can reveal how these hydrogen bonding networks evolve over time and how they are influenced by the surrounding environment. mdpi.comacs.org Understanding these intermolecular interactions is key to predicting how this compound might interact with biological macromolecules, such as proteins or nucleic acids, or how it might self-assemble into larger, ordered structures.

In Silico Approaches for Structure-Property Relationship (SPR) Derivations

In silico methods, including Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are used to correlate the chemical structure of a molecule with its properties or biological activity. scielo.brbwise.kr For a class of compounds including this compound, these models can be developed to predict properties such as toxicity, bioavailability, or reactivity based on calculated molecular descriptors. researchgate.netmdpi.comnih.gov

These descriptors can be derived from DFT calculations (e.g., HOMO/LUMO energies, dipole moment) or from the molecular graph (e.g., topological indices). By building a statistical model based on a set of known compounds, the properties of new or unstudied molecules like this compound can be predicted. This approach is widely used in drug discovery and materials science to screen large libraries of virtual compounds and to guide the design of new molecules with desired properties. nih.gov

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Imidazole
Water

Reactivity Profiles and Mechanistic Chemistry of 2 1h Imidazol 2 Yl Propanal

Intrinsic Reactivity of the Aldehyde Carbonyl Group

The aldehyde functional group is characterized by a carbonyl carbon double-bonded to an oxygen atom and also bonded to a hydrogen atom and a carbon atom. This arrangement makes the carbonyl carbon electrophilic and susceptible to nucleophilic attack.

Nucleophilic Additions:

The carbonyl carbon of an aldehyde is a prime target for nucleophiles. This is a fundamental reaction type for aldehydes and ketones. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This is followed by protonation of the resulting alkoxide ion. masterorganicchemistry.com

Aldehydes are generally more reactive towards nucleophiles than ketones. libretexts.orgualberta.ca This heightened reactivity is attributed to two main factors:

Steric Effects: The presence of a small hydrogen atom attached to the carbonyl carbon in aldehydes results in less steric hindrance compared to the two bulkier alkyl or aryl groups in ketones. ualberta.ca This allows for easier access of the nucleophile to the carbonyl carbon.

Electronic Effects: Alkyl groups are electron-donating. In ketones, the two alkyl groups attached to the carbonyl carbon decrease its partial positive charge, making it less electrophilic. In contrast, aldehydes have only one such group, resulting in a more electrophilic carbonyl carbon. ualberta.ca

In the case of 2-(1H-imidazol-2-yl)propanal, the imidazole (B134444) ring substituent can influence the reactivity of the aldehyde. The specific impact will depend on the electronic properties of the imidazole ring under the reaction conditions.

Electrophilic Substitutions:

While the carbonyl group itself is not prone to direct electrophilic substitution, the alpha-carbon (the carbon atom adjacent to the carbonyl group) can undergo such reactions. This typically occurs through the formation of an enol or enolate intermediate. These reactions are often catalyzed by acids or bases. libretexts.org Halogenation at the alpha-carbon is a common example of this type of reactivity. libretexts.org

Aromaticity and Tautomerism of the Imidazole Ring: Impact on Reactivity and Stability

The imidazole ring is a five-membered heterocyclic aromatic compound containing two nitrogen atoms. tsijournals.compurechemistry.org Its aromaticity and the phenomenon of tautomerism significantly influence its stability and reactivity.

Aromaticity:

The imidazole ring is aromatic because it is a planar, cyclic molecule with a continuous ring of p-orbitals containing 6 π-electrons (fulfilling Hückel's rule, 4n+2, where n=1). tsijournals.comnumberanalytics.com This delocalization of π-electrons across the ring confers significant stability to the molecule. numberanalytics.com The aromatic nature of imidazole allows it to participate in electrophilic substitution reactions. tsijournals.comnumberanalytics.com

Tautomerism:

Unsymmetrically substituted imidazoles with a hydrogen atom on one of the ring nitrogens, such as this compound, can exist as a mixture of two tautomeric forms that are in rapid equilibrium. numberanalytics.commdpi.com This annular tautomerism involves the migration of a proton between the two nitrogen atoms (N-1 and N-3). deepdyve.com

The rate of this proton exchange is influenced by factors such as concentration and temperature. deepdyve.com The presence of substituents on the imidazole ring can also affect the position of the tautomeric equilibrium. For 2-substituted imidazoles, there is a facile equilibrium between the tautomers. nih.gov This tautomerism is a crucial aspect of imidazole chemistry, affecting its reactivity and interactions with other molecules. numberanalytics.com It has been noted that for some 2-phenyl substituted imidazoles, very fast tautomerization can occur. mdpi.com

The stability of the different tautomers can be influenced by the nature of the substituents. While aromatic tautomers of imidazole are generally more stable, substitution with certain groups can reverse this trend. researchgate.net

Acid-Base Equilibria and Protonation/Deprotonation Behavior of the Imidazole Nitrogen Atoms

Imidazole is an amphoteric molecule, meaning it can act as both an acid and a base. tsijournals.comresearchgate.net This is due to the presence of two nitrogen atoms with different chemical environments.

Basicity: The pyridine-like nitrogen atom (N-3) has a lone pair of electrons in an sp² hybrid orbital that is not part of the aromatic π-system. This lone pair is readily available for protonation, making imidazole a relatively strong base. numberanalytics.comresearchgate.net The pKa of the conjugate acid of imidazole is approximately 7.0-7.1. numberanalytics.comresearchgate.net This makes it an effective buffer in biological systems. numberanalytics.com The basicity of imidazole is greater than that of pyridine. researchgate.net

Acidity: The pyrrole-like nitrogen atom (N-1) bears a hydrogen atom. This proton can be removed by a strong base, making imidazole a weak acid. pearson.com

The protonation state of the imidazole ring is dependent on the pH of the environment. numberanalytics.comnumberanalytics.com In acidic conditions, the imidazole ring will be protonated, which can alter its reactivity towards electrophiles. numberanalytics.com Upon protonation, the imidazole ring becomes symmetrical, and both nitrogen atoms act as hydrogen bond donors. nih.gov This change in hydration pattern and electronic distribution upon protonation is a key feature of imidazole's chemistry.

The pKa values for substituted imidazoles can vary. For instance, the first pKa values for some N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives were found to be between 5.91 and 8.34, corresponding to protonation on the imidazole ring. acs.org

Interactive Data Table: pKa Values of Imidazole and Related Compounds

CompoundpKa of Conjugate AcidReference
Imidazole~7.0 - 7.1 numberanalytics.comresearchgate.net
Pyridine5.2 researchgate.net
Pyrrole0.4 researchgate.net
4(5)-Nitroimidazole9.3 scispace.com

Role of this compound as a Synthetic Intermediate or Building Block for Complex Molecules

The unique combination of an aldehyde and an imidazole ring makes this compound a valuable synthetic intermediate for the construction of more complex molecules. Imidazole and its derivatives are common motifs in many biologically active compounds and are used as building blocks in organic synthesis. purechemistry.orgontosight.ai

The aldehyde group can be readily transformed into a variety of other functional groups. For example, it can be oxidized to a carboxylic acid, reduced to an alcohol, or converted to an imine which can then be reduced to an amine (reductive amination). libretexts.orgissr.edu.kh It can also participate in condensation reactions to form larger structures. orgsyn.org

The imidazole ring provides a site for further functionalization. It can undergo electrophilic substitution reactions, and the nitrogen atoms can be alkylated. researchgate.net The nucleophilic nature of the imidazole nitrogen allows it to react with various electrophiles. researchgate.net For example, it can be used in the synthesis of N-substituted imidazole derivatives. google.com

The bifunctional nature of molecules containing both an imidazole and a carbonyl group allows for their use in the synthesis of a wide range of heterocyclic compounds and other complex molecular architectures. For instance, the synthesis of various imidazole derivatives often involves multi-step reactions where the imidazole ring is formed and subsequently modified. ontosight.ai

Catalytic Functions and Ligand Design Principles Involving the 2-Imidazolyl Moiety in Coordination Chemistry

The imidazole moiety is a fundamental building block in coordination chemistry and catalysis. researchgate.netplos.org The nitrogen atoms of the imidazole ring can coordinate with metal ions, forming stable complexes. numberanalytics.com This property is central to the role of the amino acid histidine, which contains an imidazole side chain, in the active sites of many enzymes. plos.org

Catalytic Functions:

The imidazole group can act as a general acid or a general base catalyst. plos.org This catalytic ability is due to its pKa being close to neutral pH, allowing it to both donate and accept protons during a reaction. plos.org Artificial enzyme models have been developed using cyclodextrins bearing two imidazole moieties, which have shown significant catalytic activity in hydrolysis reactions. oup.com Furthermore, imidazole moieties attached to polymer supports have demonstrated remarkable proteolytic activity, highlighting their potential as artificial proteinases. nih.gov The catalytic efficiency of imidazole-containing systems can be influenced by the proximity and cooperation of multiple imidazole groups. nih.govrsc.org

Ligand Design Principles:

Imidazole and its derivatives are widely used as ligands in the design of metal-organic frameworks (MOFs) and other coordination compounds. researchgate.netrsc.org The 2-imidazolyl moiety offers a specific coordination site. The parent imidazole can be derivatized at the 1-, 2-, or 4-positions to create a variety of ligands with different coordination properties. rsc.org

In ligand design, the 2-imidazolyl group can be incorporated into larger molecular scaffolds to create polydentate ligands. For example, ligands containing the 2-(imidazol-2-yl)pyridine unit have been synthesized for the development of photochromic materials. beilstein-journals.org The coordination of the imidazole nitrogen to a metal center can be influenced by the other functional groups present in the ligand. In some cases, the imidazole acts as part of a tridentate ligand, coordinating through one of its nitrogen atoms. researchgate.net The versatility of the imidazole group makes it a key component in the development of novel ligands for applications ranging from catalysis to materials science. fau.dersc.orgacs.org

Explorations of Biological and Biochemical Interactions of 2 1h Imidazol 2 Yl Propanal and Its Analogs

Investigations into Molecular Recognition and Binding Mechanisms with Biological Macromolecules (e.g., enzymes, protein targets, metal ions)

The imidazole (B134444) ring of 2-(1H-imidazol-2-yl)propanal and its analogs is a key determinant in their interaction with biological macromolecules. nih.gov As a versatile pharmacophore, the imidazole nucleus can readily bind to a wide array of enzymes and receptors through various weak interactions. researchgate.net

Enzyme and Protein Interactions:

The imidazole moiety can act as both a hydrogen bond donor and acceptor, a property crucial for the function of many enzymes that utilize histidine residues in their active sites. nih.gov This capability allows imidazole-containing compounds to interact with and modulate the activity of various protein targets. For instance, computational docking studies have suggested that imidazole can interact with residues within the active site of enzymes like GH1 β-glucosidase. nih.gov The binding of imidazole derivatives to enzymes can lead to inhibition of their catalytic activity, a mechanism central to the therapeutic effect of many drugs. omicsonline.org

Furthermore, the structural features of the imidazole ring facilitate binding to diverse receptors, including dopamine, histamine, and adreno-receptors, through hydrogen bonding and π-stacking interactions. researchgate.netlongdom.org The ability of these compounds to interact with DNA and other proteins can also affect cellular processes.

Metal Ion Interactions:

The imidazole residue is one of the most versatile binding sites for metal ions in proteins. researchgate.net The nitrogen atoms in the imidazole ring can chelate various metal ions, a property that is critical for the structure and function of many metalloproteins. researchgate.netnih.gov Studies have shown that imidazole and its derivatives can form stable complexes with a range of divalent metal ions, including Mg²⁺, Ca²⁺, Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, and Cd²⁺. researchgate.net The stability of these metal-ligand complexes is often related to the basicity of the imidazole ligand. researchgate.net This interaction with metal ions can be crucial for the biological activity of these compounds, as metal chelation can sometimes alter their antimicrobial efficacy or their binding affinity to other biological targets like human serum albumin (HSA). nih.govresearchgate.net

Below is a table summarizing the types of interactions between imidazole-based compounds and various biological macromolecules.

Biological MacromoleculeType of InteractionReferences
Enzymes (e.g., β-glucosidase)Hydrogen bonding, active site binding, inhibition nih.govomicsonline.org
Protein Receptors (e.g., dopamine, histamine)Hydrogen bonding, π-stacking researchgate.netlongdom.org
DNANon-covalent binding
Metal Ions (e.g., Zn²⁺, Cu²⁺)Coordination, chelation researchgate.netnih.gov
Human Serum Albumin (HSA)Binding, potentially via metal ion bridge nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies for Understanding Modulatory Effects on Biochemical Pathways (e.g., enzyme inhibition mechanisms, antimicrobial action)

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for designing more potent and selective therapeutic agents. mdpi.com For imidazole-containing compounds, SAR studies have provided valuable insights into their mechanisms of enzyme inhibition and antimicrobial action.

Enzyme Inhibition:

The inhibitory effect of imidazole derivatives on enzymes is highly dependent on their structural features. For example, in the case of H+/K+-ATPase inhibitors, the activity is significantly correlated with the molecule's global topological charge indices and total polar surface area, indicating the importance of electronic interactions between the compound and the enzyme. researchgate.net For p38α MAP kinase inhibitors, the number and arrangement of aryl substituents on the imidazole ring dramatically affect inhibitory potency. nih.gov Triaryl-substituted imidazoles have been found to be more potent inhibitors of mutant BRAF kinase than their diaryl counterparts. nih.gov

Kinetic studies have revealed that imidazole can act as a partial competitive inhibitor of enzymes like GH1 β-glucosidase, where it reduces the substrate's affinity for the enzyme. nih.gov This type of inhibition is characterized by the inhibitor binding to a site on the enzyme that is not the active site, but its binding still affects the binding of the substrate. omicsonline.org

Antimicrobial Action:

A wide range of imidazole derivatives exhibit significant antimicrobial activity, including antibacterial, antifungal, and antiprotozoal effects. nih.govnih.govresearchgate.net SAR studies have been instrumental in optimizing the antimicrobial potency of these compounds.

Antibacterial Activity: The antibacterial activity of imidazole derivatives can be influenced by the nature and position of substituents on the imidazole ring. For instance, in a series of N-alkylimidazole derivatives, those with longer alkyl chains showed better antimicrobial and biofilm inhibition properties against Pseudomonas aeruginosa. nih.gov The presence of specific functional groups, such as nitro groups in nitroimidazole derivatives like metronidazole, is crucial for their efficacy against anaerobic bacteria. nih.gov

Antifungal Activity: Many imidazole-based antifungal agents, such as ketoconazole, function by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51). researchgate.net SAR studies on 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives have shown that the nature of the ester group and substituents on the phenyl ring significantly impact their antifungal potency against various Candida species. researchgate.net

Antiprotozoal Activity: Novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives have demonstrated potent activity against protozoa like Trichomonas vaginalis and Giardia intestinalis, with their efficacy being superior to the standard drug metronidazole. researchgate.net

The following table presents a summary of SAR findings for imidazole derivatives.

Biological ActivityKey Structural Features Influencing ActivityReferences
Enzyme Inhibition (H+/K+-ATPase)Global topological charge indices, total polar surface area researchgate.net
Enzyme Inhibition (p38α MAP kinase)Number and arrangement of aryl substituents nih.gov
Antibacterial (Pseudomonas aeruginosa)Length of N-alkyl chain nih.gov
Antifungal (Candida species)Nature of ester group and phenyl ring substituents researchgate.net
Antiprotozoal (Trichomonas vaginalis)Presence of benzimidazole (B57391) scaffold researchgate.net

Design and Application of this compound-Based Molecular Probes for Chemical Biology Research

The unique photophysical properties of certain imidazole derivatives make them valuable scaffolds for the development of molecular probes for chemical biology research. researchgate.net These probes can be designed to detect and image specific analytes, such as metal ions or reactive oxygen species, within biological systems.

Imidazole-based fluorescent probes have been developed for a variety of applications, including the detection of fluoride ions and metal ions like Cu²⁺, Fe³⁺, and Zn²⁺. researchgate.net The sensing mechanism of these probes often relies on changes in their fluorescence intensity ("turn-on" or quenching) upon binding to the target analyte. researchgate.net

Recently, an aggregation-induced emission (AIE) fluorescence probe based on an imidazo[1,2-a]pyridine scaffold was designed for the long-term tracing of hydrogen peroxide (H₂O₂) in living cells. mdpi.com This probe incorporates a borate ester as a reactive group for H₂O₂, and upon reaction, it exhibits a significant "turn-on" fluorescence signal. mdpi.com The development of such probes holds great potential for real-time monitoring of important biological processes and for understanding the role of reactive oxygen species in cellular signaling and disease. mdpi.com

Another application of imidazole-based probes is in pH sensing. A series of fluorescence probes based on imidazole-fused benzothiadiazole have been synthesized for imaging lysosomal pH changes in living cells. nih.gov These probes exhibit a pH-dependent fluorescence response, allowing for the monitoring of pH variations within this important subcellular organelle. nih.gov

The Influence of Imidazole Ring Substitution and Propanal Chain Conformation on Biological Interaction Specificity

The specificity of the biological interactions of this compound and its analogs is intricately linked to the substitution pattern on the imidazole ring and the conformation of the propanal side chain.

Imidazole Ring Substitution:

Electronic Effects: Electron-withdrawing or electron-donating groups on the imidazole ring can alter its pKa and hydrogen bonding capabilities, which can in turn affect its interaction with enzymes and receptors. nih.gov For example, in the design of imidazole-fused benzothiadiazole-based pH probes, modifying the substituents on the imidazole moiety allowed for the fine-tuning of their optical properties and pH response. nih.gov

Steric Effects: The size and position of substituents can create steric hindrance that may either prevent or promote binding to a specific target. For instance, in a series of 2,4-diphenyl-1H-imidazole analogs acting as CB2 receptor agonists, the substitution pattern on the phenyl rings was critical for achieving high potency and selectivity over CB1 receptors. nih.gov

Propanal Chain Conformation:

The conformation of the propanal side chain also plays a vital role in determining the biological activity of these compounds. The flexibility of the side chain allows it to adopt different spatial arrangements, which can influence how the molecule fits into the binding pocket of a protein. The specific conformation required for optimal binding can vary depending on the target. While direct studies on the propanal chain conformation of this compound are limited, the principle is well-established in medicinal chemistry. For example, in a series of imidazole-coumarin conjugates with antiviral activity against Hepatitis C virus, the thiomethylene linker between the imidazole and coumarin moieties allows for a certain degree of conformational freedom that is likely important for its interaction with the viral target. mdpi.com

Future Directions and Emerging Research Avenues for 2 1h Imidazol 2 Yl Propanal

Development of Sustainable and Environmentally Benign Synthetic Methodologies for its Preparation

Future research must prioritize the development of green and sustainable methods for synthesizing 2-(1H-imidazol-2-yl)propanal. Traditional synthetic routes for imidazole (B134444) derivatives have often involved harsh reaction conditions, toxic solvents, and lengthy reaction times, leading to significant waste generation. asianpubs.orgijarsct.co.in Modern approaches, aligned with the principles of green chemistry, offer promising alternatives.

Key research avenues include:

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times, reduce energy consumption, and improve product yields for various imidazole derivatives. ijarsct.co.inresearchgate.net Its application to the synthesis of this compound could offer a more efficient and environmentally friendly pathway.

Solvent-Free Reactions: Conducting syntheses in the absence of organic solvents is a cornerstone of green chemistry, simplifying work-up procedures and minimizing waste. asianpubs.orgtaylorfrancis.com The development of solid-state or solvent-free multicomponent reactions (MCRs) for this specific compound would be a significant advancement. taylorfrancis.com

Bio-catalysis: The use of natural, biodegradable catalysts, such as lemon juice, has been successfully demonstrated for the synthesis of other imidazole compounds. researchgate.net Investigating similar biocatalysts for the preparation of this compound could lead to low-cost and non-toxic synthetic protocols.

Advanced Computational Frameworks for Predictive Modeling of its Reactivity and Interactions

The use of advanced computational tools is essential for predicting the behavior of this compound, thereby guiding and accelerating experimental research. In silico methods can provide deep insights into the molecule's electronic structure, reactivity, and potential interactions with other chemical or biological systems.

Future computational studies should focus on:

Density Functional Theory (DFT) Calculations: DFT can be employed to optimize the molecular geometry, calculate vibrational frequencies, and analyze the frontier molecular orbitals (HOMO-LUMO) of this compound. nih.govcumhuriyet.edu.tr This information is crucial for understanding its kinetic stability and predicting its reactivity in various chemical transformations. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Models: By developing QSPR models, researchers can establish mathematical relationships between the structural features of this compound and its physicochemical properties. researchgate.net These models can predict properties like solubility, stability, and potential biological activity before synthesis.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the compound and its interactions with solvents or biological macromolecules over time. This approach is particularly valuable for exploring its potential as a ligand or its mechanism of action in a biological context. mdpi.com

Exploration of Novel Catalytic Systems Utilizing this compound as a Ligand or Reactant

The imidazole nucleus is a well-known and effective ligand in coordination chemistry, capable of forming stable complexes with a variety of transition metal ions. mdpi.comnih.gov The presence of both an imidazole ring and a propanal group in this compound makes it a highly attractive candidate for the design of novel catalytic systems.

Emerging research in this area could involve:

Coordination Chemistry: Synthesizing and characterizing metal complexes where this compound acts as a ligand. The dual functionality could allow it to act as a bidentate or bridging ligand, leading to unique coordination geometries and catalytic properties.

Homogeneous Catalysis: Investigating the use of these novel metal complexes as catalysts in organic synthesis. For instance, palladium(II) complexes are pivotal in C-H functionalization, and a custom ligand like this compound could offer unique selectivity and reactivity. nih.gov Similarly, copper-catalyzed reactions are common in the synthesis of imidazole derivatives themselves and could be a target for new catalytic applications. nih.gov

Biomimetic Catalysis: Designing catalysts that mimic the active sites of metalloenzymes, where the imidazole moiety of histidine is often crucial for catalytic activity. sciopen.com The structure of this compound provides a scaffold for creating such biomimetic systems.

Deeper Mechanistic Elucidation of Complex Molecular Interactions and Biological Consequences

While the broader class of imidazole derivatives is known for a wide spectrum of biological activities—including antifungal, antibacterial, and anticancer properties—the specific biological profile of this compound remains unexplored. jchemrev.comresearchgate.netlongdom.org A critical future direction is the detailed investigation of its molecular interactions to understand its potential biological effects.

Key research objectives include:

Target Identification: Screening this compound against various biological targets, such as enzymes and receptors, to identify potential interactions. Computational docking studies can be used as an initial screening tool to predict binding affinities and modes of interaction with proteins like viral proteases or kinases. mdpi.com

Spectroscopic and Biophysical Analysis: Utilizing techniques like NMR spectroscopy, X-ray crystallography, and isothermal titration calorimetry to study the interactions between the compound and its biological targets at an atomic level. This would provide precise information on binding sites, affinities, and conformational changes.

Cellular and In Vivo Studies: Progressing from molecular interactions to cellular assays and, eventually, in vivo models to determine the physiological and pharmacological consequences of these interactions. This is essential to validate any predicted biological activity and understand its broader systemic effects.

Integration into the Design of Functional Materials and Supramolecular Architectures

The self-assembly properties and coordinating ability of the imidazole group make it an excellent building block for the construction of advanced functional materials. mdpi.com The bifunctional nature of this compound offers unique opportunities for creating complex, ordered structures through both coordination bonds and covalent reactions.

Future research in materials science could explore:

Coordination Polymers and Metal-Organic Frameworks (MOFs): Using this compound as an organic linker to construct novel 2D or 3D coordination polymers. mdpi.com The aldehyde group could be further modified post-synthesis to introduce additional functionality into the material.

Supramolecular Gels and Polymers: Exploiting non-covalent interactions, such as hydrogen bonding and π–π stacking, which are characteristic of imidazole-containing molecules, to create self-assembling supramolecular structures like gels or liquid crystals.

Functionalized Surfaces: Immobilizing this compound onto surfaces through its reactive aldehyde group. The exposed imidazole units could then be used to capture metal ions for sensing or catalysis, or to create bioactive surfaces for biomedical applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(1H-imidazol-2-yl)propanal, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves condensation reactions between amino alcohols, aldehydes, and ammonium acetate under reflux conditions. For example, L-phenylalaninol has been used with o-nitrobenzaldehyde and ammonium acetate in methanol to form imidazole derivatives . Optimization includes adjusting solvent polarity (e.g., methanol or ethanol), temperature (65–80°C), and catalyst presence. Post-synthesis purification via column chromatography (e.g., ethyl acetate/ethanol/triethylamine mixtures) ensures high purity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound and verifying its structural integrity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR identify functional groups and confirm substitution patterns.
  • Infrared Spectroscopy (IR) : Detects characteristic imidazole ring vibrations (e.g., C=N stretches near 1600 cm1^{-1}) .
  • X-ray Crystallography : Using programs like SHELXL for refinement, single-crystal structures reveal bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds stabilizing crystal packing) .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

  • Methodological Answer :

  • Antimicrobial Assays : Disk diffusion or microdilution methods against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) .
  • Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate anticancer potential .
  • Enzyme Inhibition Studies : Fluorescence-based assays to measure interactions with target enzymes (e.g., kinases, proteases) .

Advanced Research Questions

Q. How can computational chemistry tools predict the reactivity and stability of this compound under varying experimental conditions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior and nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) Simulations : Models solvent interactions and thermal stability to guide solvent selection (e.g., polar vs. nonpolar) .
  • Docking Studies : Predicts binding affinities to biological targets (e.g., proteins) using AutoDock or Schrödinger Suite .

Q. What strategies resolve contradictions in biological activity data for imidazole derivatives like this compound across different studies?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets from PubMed, Scopus, and Web of Science to identify confounding variables (e.g., assay protocols, cell lines) .
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., propanal chain length) to isolate contributing factors .
  • Dose-Response Curves : Quantify IC50_{50} values under standardized conditions to normalize potency comparisons .

Q. How can researchers design experiments to study the interaction between this compound and biological targets using biophysical techniques?

  • Methodological Answer :

  • Isothermal Titration Calorimetry (ITC) : Measures binding thermodynamics (ΔH, ΔS) for ligand-protein interactions .
  • Surface Plasmon Resonance (SPR) : Quantifies association/dissociation kinetics in real-time .
  • X-ray Crystallography : Resolves 3D structures of ligand-target complexes to identify key binding motifs (e.g., hydrogen bonds with imidazole N-atoms) .

Q. What methodologies are recommended for analyzing the metabolic stability and degradation pathways of this compound in pharmacokinetic studies?

  • Methodological Answer :

  • In Vitro Metabolism : Incubate with liver microsomes or hepatocytes, followed by LC-MS/MS to identify phase I/II metabolites .
  • Stability Studies : Monitor compound integrity under physiological pH (1.2–7.4) and temperature (37°C) using HPLC .
  • Degradation Product Identification : High-resolution mass spectrometry (HRMS) and 1H^1H-NMR to characterize hydrolytic or oxidative byproducts .

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